molecular formula C19H14ClN5OS B10993141 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

Número de catálogo: B10993141
Peso molecular: 395.9 g/mol
Clave InChI: SCENJEMMLKPLGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(3-Chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide (CAS: 1374545-08-0, molecular formula: C₁₉H₁₄ClN₅OS) is a pyrazole-carboxamide derivative characterized by a pyrazole core substituted with a 3-chlorophenyl group at position 3, a methyl group at position 1, and a carboxamide group at position 3. The carboxamide nitrogen is linked to a 1,3-thiazole ring substituted with a pyridin-3-yl group at position 4 . This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.5) and a molecular weight of 395.9 g/mol. The compound’s Smiles string, Cn1nc(-c2cccc(Cl)c2)cc1C(=O)Nc1nc(-c2cccnc2)cs1, highlights its heterocyclic framework, which may influence its biological activity, though specific pharmacological data remain unreported .

Propiedades

Fórmula molecular

C19H14ClN5OS

Peso molecular

395.9 g/mol

Nombre IUPAC

5-(3-chlorophenyl)-2-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H14ClN5OS/c1-25-17(9-15(24-25)12-4-2-6-14(20)8-12)18(26)23-19-22-16(11-27-19)13-5-3-7-21-10-13/h2-11H,1H3,(H,22,23,26)

Clave InChI

SCENJEMMLKPLGV-UHFFFAOYSA-N

SMILES canónico

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origen del producto

United States

Métodos De Preparación

Reaction Parameter Optimization

Key parameters influencing yield and purity include:

ParameterOptimal ValueImpact on Yield
Coupling Temperature25°CMaximizes EDC activation
Methylhydrazine Equiv1.2 equivPrevents overalkylation
Hydrolysis Time4 hoursAvoids decarboxylation

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.70 (s, 1H, pyridyl), 7.85–7.40 (m, 4H, aryl), 3.95 (s, 3H, N-CH3).

  • HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Excess methylhydrazine leads to N-methylation at undesired positions. Using 1.2 equiv of methylhydrazine and maintaining temperatures below 80°C reduces byproducts to <5%.

Solubility Issues in Hydrolysis

The carboxylic acid intermediate’s high water solubility complicates extraction. Acidifying the aqueous layer to pH 2–3 precipitates the product, enabling isolation via filtration (95% recovery).

Scalability and Industrial Feasibility

The process is scalable with minor modifications:

  • Continuous Flow Reactors: Improve heat transfer during cyclization.

  • Solvent Recovery: Dichloromethane from extraction steps is recycled, reducing waste by 40% .

Análisis De Reacciones Químicas

    Productos principales:

  • Aplicaciones Científicas De Investigación

      Biología y medicina:

  • Mecanismo De Acción

      Objetivos y vías:

  • Comparación Con Compuestos Similares

    Pyrazole-Carboxamide Derivatives with Aryl Substitutions

    • Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (C₂₁H₁₅ClN₆O, MW: 403.1 g/mol) features dual phenyl groups and a cyano substituent. Unlike the target compound, it lacks a thiazole-pyridine moiety, resulting in lower polarity (logP ~4.2) .
    • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): This cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM) contains a pyridylmethyl group and multiple chlorophenyl substituents (MW: 471.76 g/mol). Its enhanced lipophilicity (logP ~5.0) and steric bulk may improve receptor binding compared to the target compound .

    Thiazole- and Pyridine-Containing Analogues

    • 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (): With a 6-chloropyridylmethyl group and an ethoxyphenyl carboxamide (MW: 437.89 g/mol), this compound’s ethoxy group increases polarity (logP ~3.8) compared to the target’s thiazole-pyridine motif .
    • N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (): The trifluoromethyl group (C₁₂H₉ClF₃N₃O, MW: 303.67 g/mol) enhances metabolic stability and lipophilicity (logP ~3.9), contrasting with the target’s thiazole-linked pyridine .

    Physicochemical and Pharmacological Comparisons

    Compound Name Molecular Formula MW (g/mol) Key Substituents logP* Biological Activity (if reported)
    Target Compound C₁₉H₁₄ClN₅OS 395.9 3-Chlorophenyl, thiazole-pyridine ~3.5 Not reported
    Compound 3a C₂₁H₁₅ClN₆O 403.1 Phenyl, cyano ~4.2 Not reported
    CB1 Antagonist C₂₃H₁₇Cl₃N₄O 471.76 2,4-Dichlorophenyl, pyridylmethyl ~5.0 IC₅₀ = 0.139 nM (CB1 receptor)
    Compound C₂₃H₂₀ClN₅O₂ 437.89 6-Chloropyridylmethyl, ethoxyphenyl ~3.8 Not reported
    Compound C₁₂H₉ClF₃N₃O 303.67 3-Chlorophenyl, trifluoromethyl ~3.9 Not reported

    *logP values estimated using fragment-based methods.

    Key Observations:

    Lipophilicity : The CB1 antagonist () exhibits the highest logP (~5.0) due to multiple chloro substituents, while the target compound’s thiazole-pyridine group moderates lipophilicity (~3.5).

    Metabolic Stability : Trifluoromethyl groups () enhance stability compared to chloro-substituted aryl groups, suggesting the target compound may require structural optimization for improved pharmacokinetics.

    Actividad Biológica

    The compound 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide (CAS Number: 1374545-08-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C19H14ClN5OSC_{19}H_{14}ClN_{5}OS, with a molecular weight of 395.9 g/mol. The structure includes a pyrazole core linked to a thiazole moiety and a chlorophenyl group, which may contribute to its biological activities.

    Recent studies have suggested that pyrazole derivatives exhibit various mechanisms of action, including:

    • Inhibition of cell proliferation : Many pyrazole compounds have been shown to inhibit the growth of cancer cell lines by inducing apoptosis and preventing cell cycle progression.
    • Anti-inflammatory effects : Some derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

    Anticancer Activity

    A review highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to our target compound have demonstrated IC50 values indicating their effectiveness against different cancer cell lines:

    CompoundCell LineIC50 (µM)Mechanism
    Compound AA549 (lung)26Apoptosis induction
    Compound BHepG2 (liver)0.74Cell cycle arrest
    Compound CMCF-7 (breast)0.39Aurora-A kinase inhibition

    These findings suggest that our compound may exhibit similar anticancer properties, though specific IC50 values for it need further investigation.

    Anti-inflammatory Activity

    The compound's structural components suggest potential anti-inflammatory activity. For example, related pyrazole derivatives have shown significant inhibition of COX enzymes:

    CompoundCOX Inhibition (%)Reference Drug
    Compound D62%Celecoxib (22%)
    Compound E71%Diclofenac (54.65 µM)

    Such data indicate that our compound could be explored for its anti-inflammatory effects as well.

    Case Studies and Research Findings

    • Cell Line Studies : In vitro studies on various cancer cell lines such as A549 and MCF-7 have shown promising results for pyrazole derivatives. For instance, one study found that a structurally similar compound significantly inhibited cell growth with an IC50 value of 0.46 µM against MCF-7 cells, suggesting that our target compound may possess comparable efficacy.
    • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of related compounds. These studies often reveal important insights into the therapeutic window and potential side effects associated with pyrazole derivatives.

    Q & A

    Q. What are the common synthetic routes for this compound, and what key reaction conditions are required?

    The synthesis typically involves multi-step routes starting with the formation of the pyrazole core via cyclization reactions, followed by functionalization with chlorophenyl and pyridinyl-thiazole groups. Key steps include:

    • Click chemistry for triazole/thiazole ring formation, using copper(I) iodide as a catalyst .
    • Nucleophilic substitution for introducing the 3-chlorophenyl group, requiring anhydrous solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .
    • Coupling reactions (e.g., amide bond formation) between the pyrazole and thiazole moieties, often employing carbodiimide coupling agents . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for ensuring >90% purity .

    Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

    • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons), methyl group (δ 2.5–3.0 ppm), and amide bond (δ 8.0–8.5 ppm for NH) .
    • 2D NMR (COSY, HSQC) resolves connectivity between the pyridinyl-thiazole and chlorophenyl groups .
      • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 426.05 for [M+H]⁺) .
      • Infrared (IR) Spectroscopy: Confirms carbonyl stretches (1650–1700 cm⁻¹) and C–N bonds (1250–1350 cm⁻¹) .

    Q. What are the crystallographic parameters for structural elucidation, and how are they determined?

    Single-crystal X-ray diffraction (SCXRD) reveals:

    • Crystal system: Monoclinic (e.g., space group P2₁/c) .
    • Unit cell dimensions: Typical values include a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003° .
    • Refinement software: SHELXL or SHELXTL for resolving bond lengths/angles (e.g., C–Cl bond: 1.73 Å) .

    Advanced Research Questions

    Q. How do structure-activity relationship (SAR) studies guide the optimization of bioactivity?

    SAR analyses focus on:

    • Pyrazole C3 substituents: Bulky groups (e.g., chlorophenyl) enhance lipophilicity and target binding .
    • Thiazole-pyridine linkage: Modifications here improve selectivity for enzymes like factor Xa or cannabinoid receptors .
    • Amide bond rigidity: Conformational restriction via methyl substitution increases metabolic stability . Example: Replacing the pyridinyl group with benzisoxazole in analogs improved selectivity by 10-fold in kinase assays .

    Q. What methodological considerations address contradictions in reported synthetic yields?

    Discrepancies in yields (e.g., 50–85%) arise from:

    • Catalyst choice: Copper(I) iodide vs. palladium catalysts for coupling steps, with Cu(I) offering faster kinetics but lower selectivity .
    • Solvent polarity: DMSO increases reaction rates but may promote side reactions vs. DCM .
    • Temperature control: Microwave-assisted synthesis reduces reaction time but requires precise thermal management .

    Q. How do conformational analyses and molecular docking inform target interactions?

    • Conformational sampling: AM1 molecular orbital methods identify stable conformers (e.g., Tg and Ts for pyrazole derivatives) that align with active site geometries .
    • Docking simulations: AutoDock or Glide software predicts binding poses with targets like CB1 receptors, highlighting hydrophobic interactions between the chlorophenyl group and receptor subpockets .
    • Pharmacophore mapping: Overlay with agonists (e.g., WIN55212-2) reveals shared electrostatic features critical for antagonism .

    Q. What role do CoMFA and 3D-QSAR models play in predicting bioactivity?

    • CoMFA (Comparative Molecular Field Analysis): Generates 3D contour maps linking steric/electrostatic fields to activity. For example, a model with = 0.97 and = 0.50 identifies the pyridinyl-thiazole region as a key steric driver .
    • 3D-QSAR: Validates substituent effects, such as electron-withdrawing groups (e.g., Cl) enhancing receptor affinity by 2–3 log units .

    Q. How are derivatives designed to improve pharmacokinetic properties?

    • P4 moiety optimization: Introducing polar groups (e.g., aminobenzisoxazole) reduces plasma protein binding from 95% to 80%, enhancing free fraction .
    • Permeability enhancement: Fluorine substitution at strategic positions increases logP by 0.5 units, improving blood-brain barrier penetration .
    • Metabolic stability: N-methylation of the pyrazole ring blocks cytochrome P450 oxidation, extending half-life (t₁/₂) from 2 to 6 hours .

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